molecular formula C10H6F2N2S2 B12954346 1,2-Bis(2-fluoropyridin-3-yl)disulfane

1,2-Bis(2-fluoropyridin-3-yl)disulfane

Cat. No.: B12954346
M. Wt: 256.3 g/mol
InChI Key: NCSKRPNFAIAAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(2-fluoropyridin-3-yl)disulfane is an organosulfur compound featuring two pyridine rings substituted with fluorine atoms at the 2-position and connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-fluoropyridin-3-yl)disulfane typically involves the reaction of 2-fluoropyridine-3-thiol with an oxidizing agent. One common method includes the use of sodium hydroxide and potassium hexacyanoferrate(III) in an aqueous medium under an inert atmosphere . The reaction proceeds at room temperature and yields the desired disulfane compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-fluoropyridin-3-yl)disulfane can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield thiols.

    Substitution: The fluorine atoms on the pyridine rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Bis(2-fluoropyridin-3-yl)disulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules, particularly proteins containing cysteine residues.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate redox states in cells.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-fluoropyridin-3-yl)disulfane involves its ability to undergo redox reactions, particularly the reversible cleavage and formation of the disulfide bond. This property allows it to interact with thiol-containing biomolecules, modulating their activity and function. The fluorine atoms on the pyridine rings can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(2-fluoropyridin-3-yl)disulfane is unique due to the specific positioning of the fluorine atoms at the 2-position on the pyridine rings. This positioning can significantly influence the compound’s electronic properties and reactivity compared to other disulfane derivatives.

Properties

Molecular Formula

C10H6F2N2S2

Molecular Weight

256.3 g/mol

IUPAC Name

2-fluoro-3-[(2-fluoropyridin-3-yl)disulfanyl]pyridine

InChI

InChI=1S/C10H6F2N2S2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H

InChI Key

NCSKRPNFAIAAMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)SSC2=C(N=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.